molecular formula C6H3F3N2O2 B1616701 2,3,5-Trifluoro-6-nitroaniline CAS No. 5415-62-3

2,3,5-Trifluoro-6-nitroaniline

Cat. No. B1616701
Key on ui cas rn: 5415-62-3
M. Wt: 192.1 g/mol
InChI Key: BQQVOARSGADABE-UHFFFAOYSA-N
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Patent
US06562854B2

Procedure details

A mixture of 2,3,5-trifluoro-6-nitroaniline (300 mg, 1.56 mmol) and 10% palladium on carbon in absolute ethanol was hydrogenated overnight at atmospheric pressure, filtered under nitrogen and concentrated to provide 1,2-diamino-3,4,6-trifluorobenzene (219 mg, 87% yield) as a purple crystalline solid; MS M+ 162.7, +41. +82 (+ACN, +2ACN). (calcd for C6H5F3N2: 162.11).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[C:5]([N+:11]([O-])=O)[C:3]=1[NH2:4]>[Pd].C(O)C>[NH2:11][C:5]1[C:6]([F:10])=[CH:7][C:8]([F:9])=[C:2]([F:1])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(N)C(=C(C=C1F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=C(C=C1F)F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 219 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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